![molecular formula C18H14BrClN4O3S2 B2892350 N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide CAS No. 389073-10-3](/img/structure/B2892350.png)
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide” is a chemical compound with the molecular formula C18H15BrN4O3S2 and a molecular weight of 479.3707 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H15BrN4O3S2. It contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur . The exact arrangement of these atoms in space defines the compound’s structure, but this information is not provided in the search results.Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole and bromophenyl groups may contribute to its activity against various bacterial and fungal species. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria .
Anticancer Properties
Research indicates that derivatives of this compound may have antiproliferative effects, particularly against certain cancer cell lines such as breast adenocarcinoma. This opens up possibilities for the compound to be used in cancer therapy, either alone or in combination with other chemotherapeutic agents .
Antileishmanial and Antimalarial Activities
Compounds with similar structures have shown promise in the treatment of tropical diseases like leishmaniasis and malaria. The compound’s efficacy against these diseases could be explored further, potentially leading to new treatments for these debilitating conditions .
Neuroprotective Effects
Studies on related compounds suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases or preventing cognitive decline. This application would be particularly relevant for aging populations and conditions like Alzheimer’s disease .
Antioxidant Properties
The compound’s structure suggests it may have antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This could have implications for preventing diseases associated with oxidative damage, such as heart disease and diabetes .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, which could be useful in studying biochemical pathways or developing treatments for diseases where enzyme activity is dysregulated .
Molecular Modelling and Drug Design
Due to its unique structure, the compound can be used in molecular modelling studies to design new drugs with improved efficacy and reduced side effects. It could serve as a lead compound in the rational design of new therapeutic agents .
Research Tool in Pharmacology
Lastly, the compound can be utilized as a research tool in pharmacological studies to understand the interaction of drugs with biological systems. It could help in elucidating the mechanisms of action for various pharmacological effects .
properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN4O3S2/c1-27-14-7-4-11(20)8-13(14)16(26)22-17-23-24-18(29-17)28-9-15(25)21-12-5-2-10(19)3-6-12/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIOKYBRMFROOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)
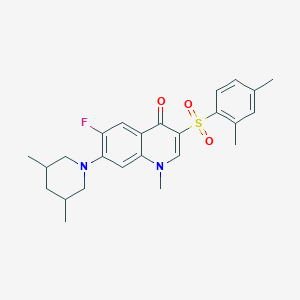
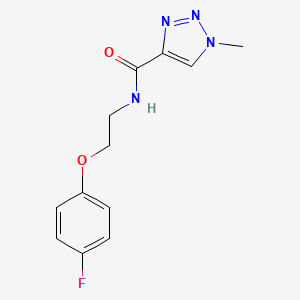
![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)
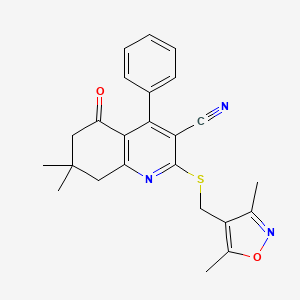
![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)
![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)
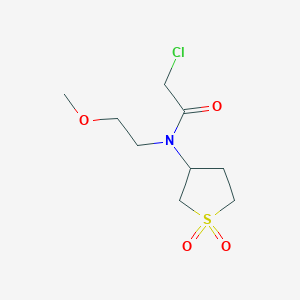

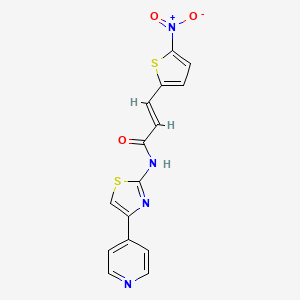

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2892288.png)
![3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2892289.png)